p67phox-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

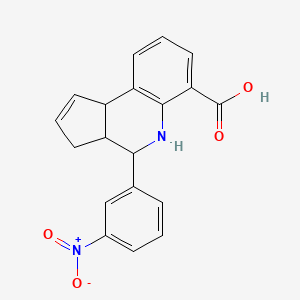

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-19(23)16-9-3-8-15-13-6-2-7-14(13)17(20-18(15)16)11-4-1-5-12(10-11)21(24)25/h1-6,8-10,13-14,17,20H,7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZXXWORYGGPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of p67phox-IN-1 (Phox-I1)

This technical guide provides a comprehensive overview of the mechanism of action for the small molecule inhibitor this compound, also known in scientific literature as Phox-I1. The document details its role in the inhibition of the NADPH oxidase 2 (NOX2) complex, presenting key quantitative data, experimental methodologies, and a visualization of the underlying signaling pathway.

Core Mechanism of Action

This compound is a rationally designed small molecule inhibitor that specifically targets the protein-protein interaction between the Rac GTPase and the p67phox subunit of the NOX2 enzyme complex.[1][2] The activation of the NOX2 complex, a key event in the generation of reactive oxygen species (ROS) in neutrophils and other phagocytes, is contingent on a series of protein interactions.[1] A critical step in this cascade is the binding of the activated, GTP-bound form of Rac1 or Rac2 to p67phox.[1]

This compound acts by binding to a specific pocket on p67phox that is normally occupied by Rac1-GTP.[1][3] This competitive inhibition prevents the recruitment of p67phox by Rac-GTP to the cell membrane, thereby abrogating the assembly of the functional NOX2 complex and subsequent superoxide production.[1][2] The inhibitor was identified through in silico screening aimed at the Rac1 binding interface of p67phox, which is characterized by the presence of critical arginine residues (R38 and R102).[3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound (Phox-I1) and its analog, Phox-I2, derived from various biochemical and cellular assays.

Table 1: Binding Affinities (Kd)

| Interacting Molecules | Method | Binding Affinity (Kd) | Reference |

| Phox-I1 and p67phox | Microscale Thermophoresis | ~100 nM | [1] |

| Phox-I2 and p67phox | Microscale Thermophoresis | ~150 nM | [1] |

| Rac1V12 (active) and p67phox | Microscale Thermophoresis | ~40 nM | [1] |

Table 2: Inhibitory Concentrations (IC50)

| Inhibitor | Assay | Cell Type | Stimulant | IC50 | Reference |

| Phox-I1 | Luminol Chemiluminescence | Human Neutrophils | fMLP | ~8 µM | [1] |

| Phox-I2 | DCFDA Assay | dHL-60 cells | fMLP | ~1 µM | [1] |

| Phox-I2 | Luminol Chemiluminescence | Human Neutrophils | fMLP | ~6 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

1. In Silico Virtual Screening

-

Objective: To identify small molecules that could potentially bind to the Rac1 interaction site on p67phox.

-

Methodology: A structure-based virtual screen was performed. The crystal structure of the Rac1-p67phox complex was utilized to define the binding pocket on p67phox, particularly focusing on the interface surrounded by arginine residues 38 and 102. Small molecule libraries were computationally docked into this site, and compounds were ranked based on their predicted binding energies and fit.[1][3]

2. Microscale Thermophoresis (MST)

-

Objective: To quantitatively measure the binding affinity between p67phox and the inhibitors or Rac1.

-

Methodology: Recombinant N-terminal p67phox protein (amino acids 1-200) was used. For direct binding assays, the protein was incubated with varying concentrations of Phox-I1 or Phox-I2. For competition assays, p67phox was pre-incubated with a fixed concentration of the inhibitor before titrating in the constitutively active Rac1V12 mutant. The change in thermophoretic movement of the fluorescently labeled protein upon binding was measured to calculate the dissociation constant (Kd).[1]

3. ROS Production Assays

-

Objective: To determine the efficacy of the inhibitors in suppressing ROS generation in cells.

-

Methodologies:

-

Luminol Chemiluminescence Assay (Human Neutrophils): Isolated human neutrophils were treated with different concentrations of the inhibitor or vehicle control. ROS production was stimulated with formyl-Met-Leu-Phe (fMLP), and the resulting chemiluminescence generated by the reaction of ROS with luminol was measured over time.[1]

-

DCFDA-based FACS Analysis (Murine Neutrophils and dHL-60 cells): Cells were loaded with the fluorescent probe H2DCFDA. Following treatment with the inhibitor and stimulation with fMLP, the intracellular oxidation of H2DCFDA to the fluorescent DCF by ROS was quantified using flow cytometry.[1]

-

Nitroblue Tetrazolium (NBT) Assay (Murine Neutrophils): fMLP-activated murine neutrophils were incubated with the inhibitors. The reduction of the yellow NBT to the blue formazan by superoxide was measured spectrophotometrically to quantify ROS production.[1][3]

-

4. Neutrophil Isolation

-

Objective: To obtain primary cells for ROS production assays.

-

Methodologies:

Signaling Pathway and Inhibition Visualization

The following diagrams illustrate the NOX2 activation pathway and the specific point of inhibition by this compound.

Caption: NOX2 activation pathway and this compound inhibition.

Caption: Workflow for this compound discovery and validation.

References

- 1. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of small molecule inhibitors targeting the Rac GTPase-p67(phox) signaling axis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of p67phox-IN-1 (Phox-I1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of p67phox-IN-1, more commonly known in scientific literature as Phox-I1. This small molecule inhibitor was identified through a rational drug design approach to specifically target the protein-protein interaction between the p67phox subunit of the NADPH oxidase 2 (NOX2) complex and the small GTPase Rac1. By disrupting this critical interaction, Phox-I1 effectively inhibits the production of reactive oxygen species (ROS), a key process in inflammatory responses. This document provides a comprehensive overview of the signaling pathway, quantitative data on inhibitor performance, detailed experimental protocols for its characterization, and a discussion of its therapeutic potential.

Introduction: The NOX2 Pathway and the Role of p67phox

The NOX2 enzyme complex is a primary source of ROS in phagocytic cells, playing a crucial role in host defense. However, its dysregulation is implicated in various inflammatory diseases. The activation of NOX2 is a multi-step process involving the assembly of cytosolic and membrane-bound subunits. A key event in this cascade is the interaction of the cytosolic subunit p67phox with the activated, GTP-bound form of Rac1. This binding event is essential for the subsequent activation of the catalytic subunit of NOX2 and the production of superoxide.[1] Therefore, the p67phox-Rac1 interface presents a compelling target for the development of specific anti-inflammatory therapeutics.

Signaling Pathway of NOX2 Activation

The activation of the NOX2 complex is initiated by various stimuli that lead to the activation of Rac1. In its active GTP-bound state, Rac1 translocates to the cell membrane and recruits p67phox. This interaction is a prerequisite for the full assembly and activation of the NOX2 enzyme.

Caption: NOX2 activation signaling pathway and the inhibitory action of Phox-I1.

Discovery of Phox-I1: A Rational Design Approach

Phox-I1 was identified through a structure-based virtual screen designed to discover small molecules that could specifically bind to the Rac1-GTP interaction site on p67phox.[1][2] High-resolution crystal structures of the p67phox-Rac1 complex revealed a deep binding pocket on p67phox, which became the target for in silico screening of chemical libraries. This rational approach aimed to identify compounds with high specificity, thereby minimizing off-target effects commonly associated with less specific NOX inhibitors.

Synthesis of this compound (Phox-I1)

While the seminal publication on Phox-I1 focuses on its rational design and biological activity, a detailed, step-by-step synthesis protocol is not provided in the primary literature. The chemical name for Phox-I1 is 9-methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydro-5H-benzo[e]pyrazolo[1,5-c][2][3]oxazine. The synthesis of related benzo[e]azolo[2][3]oxazine structures has been described and generally involves the cyclization of Schiff bases with appropriate reagents or cascade reactions involving o-quinone methides.[4][5] Researchers aiming to synthesize Phox-I1 would likely need to devise a multi-step synthetic route based on established organic chemistry principles for the formation of such heterocyclic systems.

Quantitative Data Summary

The efficacy of Phox-I1 and its analog, Phox-I2, has been quantified through various in vitro and cell-based assays. The key performance indicators are summarized in the tables below.

Table 1: Binding Affinity of Phox-I Inhibitors to p67phox

| Compound | Method | Binding Affinity (Kd) | Reference |

| Phox-I1 | Microscale Thermophoresis | ~100 nM | [1] |

| Phox-I2 | Microscale Thermophoresis | ~150 nM | [6] |

Table 2: In Vitro and Cellular Inhibitory Activity of Phox-I Inhibitors

| Compound | Assay | Cell Type | Stimulant | IC50 | Reference |

| Phox-I1 | Luminol Chemiluminescence | Human Neutrophils | fMLP | ~8 µM | [1] |

| Phox-I2 | DCFDA FACS Analysis | Differentiated HL-60 cells | fMLP | ~1 µM | [1] |

| Phox-I2 | Luminol Chemiluminescence | Human Neutrophils | fMLP | ~6 µM | [1] |

Detailed Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the measurement of the binding affinity between p67phox and Phox-I1.

Experimental Workflow

Caption: Workflow for determining binding affinity using Microscale Thermophoresis.

Methodology:

-

Protein Labeling: Purified recombinant p67phox protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).

-

Ligand Preparation: A serial dilution of Phox-I1 is prepared in the assay buffer.

-

Incubation: A constant concentration of labeled p67phox is mixed with the different concentrations of Phox-I1 and incubated to allow binding to reach equilibrium.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled p67phox along this gradient is monitored. The binding of Phox-I1 to p67phox alters its thermophoretic movement.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the Phox-I1 concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).

Cellular ROS Measurement using DCFDA Assay

This protocol describes the measurement of intracellular ROS production in a cell-based assay.

Methodology:

-

Cell Culture and Differentiation: HL-60 cells are cultured and differentiated into a neutrophil-like phenotype.

-

Inhibitor Treatment: Differentiated HL-60 cells are pre-incubated with varying concentrations of Phox-I1 or vehicle control.

-

DCFDA Loading: Cells are washed and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cells, esterases cleave the acetate groups, and the resulting H2DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Stimulation: ROS production is induced by stimulating the cells with an agonist such as N-formylmethionyl-leucyl-phenylalanine (fMLP).

-

Flow Cytometry Analysis: The fluorescence intensity of DCF in individual cells is measured using a flow cytometer.

-

Data Analysis: The geometric mean fluorescence intensity of the cell population is determined for each inhibitor concentration. The data are normalized to the vehicle control, and an IC50 value is calculated by fitting the data to a dose-response curve.

NOX2 Activity Measurement by Luminol-Enhanced Chemiluminescence

This protocol details the measurement of extracellular superoxide production by NOX2 in primary human neutrophils.

Methodology:

-

Neutrophil Isolation: Primary human neutrophils are isolated from whole blood.

-

Inhibitor Incubation: Isolated neutrophils are pre-incubated with different concentrations of Phox-I1 or a vehicle control.

-

Assay Setup: The cell suspension is mixed with luminol, a chemiluminescent probe, in a microplate.

-

Stimulation and Measurement: ROS production is initiated by adding fMLP. The oxidation of luminol by ROS, particularly superoxide, results in the emission of light. The chemiluminescence is measured kinetically over time using a microplate reader.

-

Data Analysis: The rate of chemiluminescence is calculated for each concentration of the inhibitor. The results are expressed as a percentage of the vehicle-treated control, and an IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

Phox-I1 represents a significant advancement in the development of specific NOX2 inhibitors. Its discovery through rational design validates the p67phox-Rac1 interaction as a viable therapeutic target for inflammatory diseases. The data presented in this guide demonstrate its potent and specific inhibitory activity in cellular models. While a detailed synthesis protocol is not publicly available, the provided information on its structure and the synthesis of related compounds offers a starting point for medicinal chemists. Future research should focus on optimizing the pharmacokinetic properties of Phox-I1 and its analogs to enhance their in vivo efficacy and therapeutic potential. The detailed experimental protocols provided herein will be valuable for researchers working to further characterize this promising class of inhibitors.

References

- 1. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Synthesis of Benzo[e]azolo[1,3]oxazines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. medchemexpress.com [medchemexpress.com]

p67phox-IN-1: A Technical Guide to a Potential NOX2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of p67phox-IN-1 (also referred to as Phox-I1), a small molecule inhibitor targeting the NADPH oxidase 2 (NOX2) complex. This compound represents a novel therapeutic strategy by disrupting a critical protein-protein interaction necessary for NOX2 activation, specifically the binding of Rac GTPase to the p67phox subunit. This document consolidates available quantitative data, details key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to NOX2 and the Role of p67phox

The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of reactive oxygen species (ROS) in phagocytic cells, playing a crucial role in host defense. However, its dysregulation is implicated in a range of inflammatory and neurodegenerative diseases. The activation of NOX2 is a complex process involving the assembly of cytosolic and membrane-bound subunits. In a resting state, the catalytic subunit, gp91phox (NOX2), is dormant in the membrane, complexed with p22phox. Upon cellular stimulation, cytosolic components, including p47phox, p40phox, p67phox, and the small GTPase Rac, translocate to the membrane to assemble the active oxidase complex.[1][2][3]

The p67phox subunit functions as a critical activator. A key event in NOX2 activation is the binding of activated, GTP-bound Rac to the N-terminus of p67phox.[1] This interaction is believed to induce a conformational change in p67phox, enabling it to activate NOX2 and initiate the transfer of electrons from NADPH to molecular oxygen, generating superoxide.[4] Therefore, inhibiting the p67phox-Rac interaction presents a targeted approach to specifically block NOX2-mediated ROS production.

This compound: Mechanism of Action

This compound (Phox-I1) and its analog, p67phox-IN-2 (Phox-I2), were identified through rational design and in silico screening as small molecules that specifically target the Rac GTPase interactive site on p67phox.[1] By binding to this site, these inhibitors competitively block the interaction between p67phox and activated Rac1, thereby preventing the assembly and activation of the NOX2 enzyme complex.[1][5] This targeted approach offers the potential for high specificity towards NOX2, as the activation of other NOX isoforms can be independent of the p67phox-Rac interaction.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Phox-I1) and its analog p67phox-IN-2 (Phox-I2).

Table 1: Binding Affinity of p67phox Inhibitors

| Compound | Target | Binding Affinity (Kd) | Method |

| This compound (Phox-I1) | p67phox | ~100 nM | Microscale Thermophoresis |

| p67phox-IN-2 (Phox-I2) | p67phox | ~150 nM | Microscale Thermophoresis |

Data sourced from references[1][6][7][8].

Table 2: In Vitro Efficacy of p67phox Inhibitors

| Compound | Cell Type | Assay | Stimulant | IC50 |

| This compound (Phox-I1) | Human Neutrophils | Luminol Chemiluminescence | fMLP | ~8 µM |

| p67phox-IN-2 (Phox-I2) | Differentiated HL-60 cells | DCFDA | fMLP | ~1 µM |

| p67phox-IN-2 (Phox-I2) | Human Neutrophils | Luminol Chemiluminescence | fMLP | ~6 µM |

Data sourced from references[1][4].

Table 3: Selectivity Profile of this compound (Phox-I1)

| Target | Effect |

| NOX2 | Inhibits fMLP-induced ROS production |

| NOX4 | No inhibition of constitutively active NOX4-mediated ROS production |

| Xanthine Oxidase | No effect on xanthine oxidase-mediated ROS production |

Data sourced from reference[1]. Further comprehensive selectivity data against other NOX isoforms is not currently available.

Signaling Pathways and Experimental Workflows

NOX2 Activation and Inhibition by this compound

The following diagram illustrates the canonical NOX2 activation pathway and the point of intervention for this compound.

Experimental Workflow for Inhibitor Characterization

The logical workflow for identifying and characterizing a p67phox-Rac1 interaction inhibitor is depicted below.

Experimental Protocols

Measurement of Intracellular ROS using H2DCFDA and Flow Cytometry

This protocol is adapted for use with neutrophils or differentiated HL-60 cells.

Materials:

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

-

fMLP (N-Formylmethionyl-leucyl-phenylalanine) or other desired stimulant

-

This compound (or other test compounds)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Isolate primary human neutrophils or differentiate HL-60 cells to a neutrophil-like state.

-

Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes to 2 hours) at 37°C.

-

Add H2DCFDA to a final concentration of 5-10 µM and incubate for an additional 15-30 minutes at 37°C in the dark.

-

Add the stimulant (e.g., fMLP, final concentration 1 µM) to induce ROS production.

-

Incubate for 15-30 minutes at 37°C.

-

Immediately analyze the cells by flow cytometry, measuring the fluorescence of dichlorofluorescein (DCF) in the appropriate channel (e.g., FITC).

-

Quantify the mean fluorescence intensity (MFI) to determine the level of intracellular ROS.

Measurement of Extracellular ROS using Luminol-Based Chemiluminescence

This protocol is suitable for measuring ROS production in real-time in a plate reader format.

Materials:

-

HBSS with Ca2+/Mg2+

-

Luminol stock solution (e.g., 10 mM in DMSO)

-

Horseradish peroxidase (HRP)

-

fMLP or other desired stimulant

-

This compound (or other test compounds)

-

White, opaque 96-well plates

-

Luminometer plate reader

Procedure:

-

Prepare a reaction buffer containing HBSS, luminol (final concentration ~100 µM), and HRP (final concentration ~1-5 U/mL).

-

Isolate and resuspend neutrophils in HBSS at a concentration of 2-5 x 10^6 cells/mL.

-

In the 96-well plate, add the desired concentrations of this compound or vehicle control.

-

Add the cell suspension to each well.

-

Place the plate in the luminometer and incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Inject the stimulant (e.g., fMLP, final concentration 1 µM) into each well using the plate reader's injector function, if available.

-

Immediately begin measuring chemiluminescence kinetically over a period of 30-60 minutes.

-

Data can be expressed as the peak chemiluminescence or the area under the curve.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the interaction between a small molecule inhibitor and its protein target in solution.

Materials:

-

Purified recombinant p67phox protein

-

Fluorescent labeling kit for the protein (e.g., NHS-ester dye)

-

This compound

-

MST instrument and capillaries

-

Appropriate buffer

Procedure:

-

Label the purified p67phox protein with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Mix a constant concentration of the fluorescently labeled p67phox with each concentration of the inhibitor.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled protein in the MST instrument.

-

The change in thermophoresis upon ligand binding is plotted against the ligand concentration to determine the dissociation constant (Kd).

Conclusion and Future Directions

This compound and its analogs are promising lead compounds for the development of selective NOX2 inhibitors. Their mechanism of action, targeting a specific protein-protein interaction, offers a potential advantage in terms of specificity over traditional enzyme inhibitors that target catalytic sites, which can be conserved across different isoforms. The available data demonstrates potent inhibition of NOX2-mediated ROS production in relevant cell types.

Future research should focus on a comprehensive evaluation of the selectivity of these inhibitors against all NOX isoforms to fully characterize their therapeutic window. Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties. Ultimately, in vivo studies in relevant disease models will be crucial to validate the therapeutic potential of targeting the p67phox-Rac1 interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel p47phox-related organizers regulate NADPH oxidase 1 (Nox1) activity and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ca2+-Dependent NOX5 (NADPH Oxidase 5) Exaggerates Cardiac Hypertrophy Through Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 1, Overview of PubChem assays for NOX1 inhibitor project - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Structural Basis of p67phox-IN-1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The assembly of the NADPH oxidase 2 (NOX2) complex is a critical event in the generation of reactive oxygen species (ROS) during the inflammatory response. A key protein-protein interaction in this process is the binding of the small GTPase Rac to the cytosolic subunit p67phox. The small molecule inhibitor, p67phox-IN-1 (also known as Phox-I1), was identified through rational drug design and in silico screening as a potent disruptor of this interaction. This technical guide provides an in-depth analysis of the structural basis of the this compound interaction, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in inflammation, immunology, and drug development focused on targeting the NOX2 pathway.

Introduction: The NOX2 Pathway and the Role of p67phox

The NOX2 complex is a multi-protein enzyme responsible for the production of superoxide anions, a key component of the innate immune response.[1] In resting cells, the components of the NOX2 complex are segregated, with the catalytic core, gp91phox (NOX2) and p22phox, residing in the plasma membrane, while the regulatory subunits, p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytosol.[2]

Upon cellular stimulation, such as by the chemoattractant fMLP, a signaling cascade is initiated, leading to the activation of Rac (typically Rac1 or Rac2) and the phosphorylation of p47phox and p67phox.[2][3] Activated, GTP-bound Rac then translocates to the membrane and recruits p67phox by binding to its N-terminal tetratricopeptide repeat (TPR) domain.[1] This interaction is a crucial, rate-limiting step for the assembly of the active NOX2 complex and subsequent ROS production.[1] The small molecule this compound was designed to specifically inhibit this critical p67phox-Rac interaction.[1][4]

Signaling Pathway of NOX2 Activation and Inhibition by this compound

The following diagram illustrates the simplified signaling pathway leading to NOX2 activation and the point of inhibition by this compound.

Structural Basis of the this compound Interaction

The design of this compound was based on the high-resolution crystal structure of the p67phox N-terminal domain in complex with activated Rac1.[1] This structure revealed a deep binding pocket on p67phox, critically involving arginine residues at positions 38 and 102 (Arg38 and Arg102).[1] These residues form a pocket that accommodates the "Switch I" region of Rac1, specifically residues 25-27 (Thr-Asn-Ala).[1]

This compound acts as a competitive inhibitor by binding to this Rac1-interactive site on p67phox, thereby preventing the recruitment of Rac-GTP and blocking the assembly of the active NOX2 complex.[1] Mutagenesis studies have confirmed the importance of this binding pocket for the interaction with this compound; mutation of the critical Arg38 residue in p67phox to glutamine (R38Q) disrupts the binding of the inhibitor.[1] Conversely, a mutation outside this pocket (R188A) has no effect on inhibitor binding, demonstrating the specificity of the interaction.[1]

To date, a co-crystal structure of p67phox bound to this compound has not been deposited in the Protein Data Bank (PDB). The structural understanding is therefore based on the apo- and Rac1-bound p67phox structures, in silico docking models, and biochemical binding data.

Quantitative Data

The binding affinity of this compound (Phox-I1) and its analog, Phox-I2, for p67phox has been quantified, along with their cellular efficacy. The data are summarized in the tables below.

Table 1: Binding Affinities of p67phox Inhibitors

| Compound | Target Protein | Interacting Partner | Method | Dissociation Constant (Kd) | Reference |

| Phox-I1 | p67phox (1-200) | - | Microscale Thermophoresis | ~100 nM | [1] |

| Phox-I2 | p67phox (1-200) | - | Microscale Thermophoresis | ~150 nM | [1] |

| Rac1V12 | p67phox (1-200) | - | Microscale Thermophoresis | ~40 nM | [1] |

| Phox-I1 | p67phox R38Q mutant | - | Microscale Thermophoresis | No detectable binding | [1] |

| Phox-I1 | Rac1V12 | - | Microscale Thermophoresis | No detectable binding | [1] |

Table 2: Cellular Activity of p67phox Inhibitors

| Compound | Cell Type | Assay | Stimulant | IC50 | Reference |

| Phox-I1 | Human Neutrophils | Luminol Chemiluminescence | fMLP | ~8 µM | [1] |

| Phox-I2 | Differentiated HL-60 cells | DCFDA Assay | fMLP | ~1 µM | [1] |

| Phox-I2 | Human Neutrophils | Luminol Chemiluminescence | fMLP | ~6 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound interaction.

In Silico Screening for p67phox Inhibitors

The identification of this compound was achieved through a structure-based virtual screening approach. The general workflow for such a screen is outlined below.

Protocol:

-

Target Preparation : The crystal structure of the p67phox-Rac1 complex (e.g., PDB ID: 1E96) is used as the starting point. The Rac1 protein chain, water molecules, and other non-protein atoms are removed. Hydrogens are added to the p67phox structure. The binding site is defined as the pocket formed by residues including Arg38 and Arg102.[1]

-

Ligand Library Preparation : A library of commercially available small molecules (e.g., ZINC database, Enamine REAL database) is prepared. This involves generating 3D coordinates and assigning appropriate protonation states and charges for each molecule.

-

Molecular Docking : The prepared ligand library is docked into the defined binding pocket of p67phox using software such as AutoDock Vina or VirtualFlow.[1]

-

Scoring and Ranking : The docked poses for each compound are scored based on a function that estimates the binding free energy. Compounds are ranked according to their scores.

-

Hit Selection : The top-ranked compounds are subjected to further filtering, including visual inspection of the docked poses to ensure sensible interactions with key residues, analysis of drug-like properties, and clustering to identify diverse chemical scaffolds. A final selection of candidate molecules is then procured for experimental validation.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify molecular interactions in solution. It measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding due to changes in size, charge, and hydration shell.

Protocol:

-

Protein Labeling : Recombinant p67phox protein (e.g., residues 1-200) is fluorescently labeled according to the manufacturer's protocol (e.g., NanoTemper Technologies RED-tris-NTA 2nd Generation dye for His-tagged proteins). The concentration of the labeled protein is kept constant in the experiment (e.g., 50 nM).

-

Ligand Dilution Series : A 16-point serial dilution of the inhibitor (this compound) is prepared in the assay buffer (e.g., PBS with 0.05% Tween-20).

-

Sample Preparation : Equal volumes of the labeled p67phox solution and each inhibitor dilution are mixed and incubated briefly at room temperature.

-

Capillary Loading : The samples are loaded into hydrophilic capillaries.

-

MST Measurement : The capillaries are placed in the MST instrument. An infrared laser is used to generate a temperature gradient, and the fluorescence is measured before and during the heating.

-

Data Analysis : The change in normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The data are then fitted to a suitable binding model (e.g., the Kd model in the MO.Affinity Analysis software) to determine the dissociation constant (Kd).

Cellular ROS Production Assay using Flow Cytometry

This assay measures the inhibition of ROS production in neutrophil-like cells (e.g., differentiated HL-60 cells) upon stimulation. The probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Protocol:

-

Cell Culture and Differentiation : Human promyelocytic leukemia HL-60 cells are cultured and differentiated into a neutrophil-like phenotype by incubation with a differentiating agent like DMSO (1.3%) for 5-6 days.

-

Inhibitor Incubation : Differentiated HL-60 cells (dHL-60) are harvested, washed, and resuspended in a suitable buffer (e.g., HBSS). The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).[1]

-

Dye Loading : H2DCFDA is added to the cell suspension at a final concentration of 5-10 µM and incubated for 30-45 minutes at 37°C in the dark.

-

Cell Stimulation : The cells are stimulated with an agonist such as fMLP (e.g., 1 µM) to induce NOX2-dependent ROS production.

-

Flow Cytometry Analysis : The fluorescence of the oxidized probe (DCF) is measured using a flow cytometer, typically using a 488 nm excitation laser and detecting emission in the green channel (e.g., 515-535 nm).

-

Data Analysis : The geometric mean fluorescence intensity (MFI) of the cell population is determined. The percentage of ROS inhibition is calculated by comparing the MFI of inhibitor-treated samples to the vehicle-treated, stimulated control. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound (Phox-I1) represents a successful example of rational drug design targeting a critical protein-protein interaction in a disease-relevant pathway. Its mechanism of action is well-supported by biochemical and cellular data, demonstrating specific binding to the Rac1-interactive site on p67phox, leading to the inhibition of NOX2-mediated ROS production. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to further investigate this inhibitor, develop improved analogs, or apply similar methodologies to other protein-protein interaction targets. The lack of a co-crystal structure of the p67phox-inhibitor complex highlights an area for future research that would further solidify the structural basis of this important interaction.

References

In Vitro Characterization of p67phox-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of p67phox-IN-1, a small molecule inhibitor targeting the p67phox subunit of the NADPH oxidase (NOX) complex. This document details the molecule's binding affinity, inhibitory activity, and the experimental protocols utilized for its characterization. The information is intended to support further research and drug development efforts targeting inflammatory and oxidative stress-related diseases.

Introduction to p67phox and NADPH Oxidase

The phagocyte NADPH oxidase (NOX2) is a multi-protein enzyme complex crucial for the production of reactive oxygen species (ROS) as a part of the innate immune response.[1][2] The complex consists of membrane-bound subunits (gp91phox/NOX2 and p22phox) and cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac).[1][3][4] In resting cells, the cytosolic components are dissociated.[2] Upon stimulation, they translocate to the membrane to assemble the active oxidase complex.[5]

p67phox acts as an essential activator subunit.[6][7] A critical step in NOX2 activation is the interaction of the N-terminal tetratricopeptide repeat (TPR) domain of p67phox with activated, GTP-bound Rac.[1][8] This interaction is a key regulatory point and, therefore, an attractive target for therapeutic intervention in diseases characterized by excessive ROS production.

This compound and its Analogs: Mechanism of Action

This compound and its analog, Phox-I2, are rationally designed small molecule inhibitors that selectively target the Rac1-GTPase binding site on p67phox.[9] By binding to this site, these inhibitors prevent the interaction between p67phox and Rac1, a necessary step for the assembly and activation of the NOX2 complex.[9] This disruption ultimately leads to the inhibition of NOX2-mediated superoxide production.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog, Phox-I2, from in vitro studies.

| Compound | Assay | Target | Cell Line/System | Value | Reference |

| This compound | Microscale Thermophoresis | Recombinant p67phox (1-200) | Cell-free | Kd: ~100 nM | [9] |

| This compound | Luminol Chemiluminescence | NOX2 | Human Neutrophils | IC50: ~8 µM | [9] |

| This compound | DCFDA FACS | NOX2 | dHL-60 Cells | IC50: ~3 µM | [9] |

| Phox-I2 | Microscale Thermophoresis | Recombinant p67phox | Cell-free | Kd: ~150 nM | [9][10][11] |

| Phox-I2 | Luminol Chemiluminescence | NOX2 | Human Neutrophils | IC50: ~6 µM | [9] |

| Phox-I2 | DCFDA FACS | NOX2 | dHL-60 Cells | IC50: ~1 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Microscale Thermophoresis (MST) for Binding Affinity

Microscale thermophoresis is used to quantify the binding affinity between a fluorescently labeled molecule and a ligand. The movement of molecules in a microscopic temperature gradient, which is influenced by size, charge, and solvation shell, is measured.

Protocol:

-

Protein Labeling: Recombinant N-terminal p67phox (residues 1-200) is fluorescently labeled according to the manufacturer's instructions for the labeling kit.

-

Sample Preparation:

-

A series of 16 dilutions of the unlabeled ligand (this compound or Phox-I2) is prepared in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

-

The labeled p67phox protein is diluted to a final concentration of ~10-20 nM in the same buffer.

-

Equal volumes of the protein and ligand dilutions are mixed.

-

-

Measurement:

-

The samples are loaded into MST capillaries.

-

The capillaries are placed in the MST instrument.

-

The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as the molecules move.

-

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.

Luminol-Based Chemiluminescence Assay for Extracellular ROS Production in Neutrophils

This assay measures the total extracellular and intracellular reactive oxygen species produced by neutrophils. Luminol is oxidized by ROS, resulting in the emission of light.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Preparation:

-

Assay Procedure:

-

100 µL of the neutrophil/luminol suspension is added to the wells of a white 96-well plate.

-

The test compound (this compound or Phox-I2) is added at various concentrations.

-

Neutrophils are stimulated with an agonist such as phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100-500 ng/mL.[14][15]

-

Chemiluminescence is immediately measured using a plate reader at 37°C, with readings taken kinetically over 60 minutes at 2-3 minute intervals.[13][14]

-

-

Data Analysis: The area under the curve (AUC) for each concentration is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

DCFDA-Based FACS Assay for Intracellular ROS Production

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Culture: Differentiated HL-60 (dHL-60) cells are cultured under standard conditions.

-

Cell Staining:

-

Inhibitor Treatment and Stimulation:

-

The cells are washed to remove excess dye and then treated with various concentrations of this compound or Phox-I2.

-

Intracellular ROS production is stimulated with an appropriate agonist, for example, f-Met-Leu-Phe (fMLP).

-

-

Flow Cytometry Analysis:

-

The fluorescence of the cells is analyzed using a flow cytometer with excitation at 488 nm and emission at ~535 nm.[18]

-

The mean fluorescence intensity (MFI) of the cell population is determined.

-

-

Data Analysis: The MFI of treated cells is compared to that of untreated controls to calculate the percentage of inhibition. The IC₅₀ value is determined from the dose-response curve.

Cell-Free NADPH Oxidase Superoxide Production Assay

This assay reconstitutes the active NADPH oxidase complex in vitro to measure superoxide production, typically by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[3]

Protocol:

-

Reagent Preparation:

-

Purified recombinant p67phox, p47phox, and Rac1 (pre-loaded with GTPγS) are prepared.

-

Membrane fractions containing the flavocytochrome b558 (gp91phox and p22phox) are isolated from neutrophils or a suitable expression system.

-

The reaction buffer is prepared (e.g., phosphate buffer containing MgCl₂, cytochrome c, and NADPH).

-

-

Assay Procedure:

-

The reaction mixture containing the membrane fraction, cytosolic components (p67phox, p47phox, Rac1-GTPγS), and cytochrome c is assembled in a 96-well plate.

-

This compound or Phox-I2 is added at various concentrations.

-

The reaction is initiated by the addition of NADPH.

-

-

Measurement: The reduction of cytochrome c is measured spectrophotometrically by the change in absorbance at 550 nm over time.

-

Data Analysis: The rate of superoxide production is calculated from the rate of cytochrome c reduction, and the inhibitory effect of the compound is determined.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the NADPH oxidase signaling pathway, the mechanism of action of this compound, and the general workflows for the described experimental assays.

Caption: NADPH Oxidase activation pathway and the inhibitory action of this compound.

Caption: Workflow for Microscale Thermophoresis (MST) binding assay.

Caption: General workflow for cellular ROS production assays.

References

- 1. Activation and assembly of the NADPH oxidase: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and assembly of the NADPH oxidase: a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NADPH oxidase activation and assembly during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The domain organization of p67 phox, a protein required for activation of the superoxide-producing NADPH oxidase in phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Architecture of the p40-p47-p67phox complex in the resting state of the NADPH oxidase. A central role for p67phox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Determination of ROS Production by Neutrophils upon Interaction with Opsonized Biofilm [app.jove.com]

- 15. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 17. researchgate.net [researchgate.net]

- 18. cosmobiousa.com [cosmobiousa.com]

p67phox-IN-1: A Technical Guide to its Mechanism and Impact on Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules and potent microbicidal agents, primarily generated by the NADPH oxidase complex. Dysregulation of this complex is implicated in numerous inflammatory and degenerative diseases. A key cytosolic component, p67phox, is essential for the activation of the catalytic subunit of the complex, NOX2. This technical guide provides an in-depth analysis of p67phox-IN-1 (also known as Phox-I1), a small molecule inhibitor that targets the interaction between p67phox and the small GTPase Rac. By disrupting this crucial protein-protein interaction, this compound effectively attenuates ROS production. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Introduction to p67phox and the NADPH Oxidase Complex

The phagocyte NADPH oxidase is a multi-protein enzyme complex responsible for the production of superoxide, a precursor to other ROS.[1] In its resting state, the complex is dormant, with its components segregated between the cytosol and the cell membrane. The catalytic core, cytochrome b558, is composed of gp91phox (NOX2) and p22phox and is located in the plasma and phagosomal membranes.[1][2] The regulatory cytosolic components include p47phox, p67phox, p40phox, and a small GTPase, typically Rac1 or Rac2.[1][3]

Upon cellular stimulation, a signaling cascade is initiated, leading to the phosphorylation of p47phox and the translocation of the cytosolic subunits to the membrane.[2] The interaction of GTP-bound Rac with p67phox is a critical step that induces a conformational change in p67phox, enabling it to activate NOX2 and initiate the transfer of electrons from NADPH to molecular oxygen, thereby generating superoxide.[4][5][6]

This compound: A Targeted Inhibitor of the p67phox-Rac Interaction

This compound, also reported in scientific literature as Phox-I1, is a rationally designed small molecule inhibitor that specifically targets the interaction between p67phox and Rac GTPase.[4][7][8] By binding to a pocket on p67phox that is critical for its interaction with Rac, this compound prevents the proper assembly and activation of the NADPH oxidase complex, leading to a significant reduction in ROS production.[4]

Quantitative Data on this compound (Phox-I1) Inhibition

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Method | Cell/System | Reference |

| Binding Affinity (Kd) | ~100 nM | Microscale Thermophoresis | Recombinant p67phox | [4][9] |

| Inhibition of fMLP-induced ROS Production (IC50) | ~8 µM | Luminol Chemiluminescence | Human Neutrophils | [10] |

| Inhibition of fMLP-stimulated ROS production in dHL-60 cells (IC50) | ~1 µM | H2-DCFDA staining and FACS analysis | Differentiated HL-60 cells | [10] |

Table 1: Quantitative analysis of this compound (Phox-I1) inhibitory activity.

| Parameter | Value | Method | Cell/System | Reference |

| Binding Affinity of Rac1 to p67phox (Kd) | 120 nM | Fluorescence Spectroscopy | Recombinant proteins | [11] |

| Binding Affinity of Rac2 to p67phox (Kd) | 60 nM | Fluorescence Spectroscopy | Recombinant proteins | [11] |

Table 2: Binding affinities of Rac GTPases to p67phox.

Signaling Pathway of NADPH Oxidase Activation and Inhibition by this compound

The activation of the NOX2-containing NADPH oxidase is a tightly regulated process. The following diagram illustrates the key steps in this signaling pathway and the point of intervention for this compound.

Caption: NADPH Oxidase Activation Pathway and Inhibition by this compound.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is designed to measure total intracellular and extracellular ROS production in neutrophils.

Materials:

-

Hanks' Balanced Salt Solution (HBSS)

-

Luminol sodium salt (stock solution: 10 mM in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

This compound (Phox-I1)

-

Isolated human neutrophils

-

White, 96-well microplates

-

Luminometer capable of kinetic readings at 37°C

Procedure:

-

Isolate human neutrophils from fresh human blood using a standard density gradient centrifugation method.

-

Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.[12]

-

In a white 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

To test the inhibitor, pre-incubate the neutrophils with varying concentrations of this compound (e.g., 0.1 to 50 µM) for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

Prepare a working solution of luminol in HBSS. The final concentration in the well should be between 10 µM and 60 µM.[13][14]

-

Add 50 µL of the luminol working solution to each well.

-

Place the plate in a luminometer pre-warmed to 37°C.

-

Initiate the reaction by adding 100 µL of the stimulant (e.g., 100 ng/mL PMA or 1 µM fMLP) to each well.

-

Immediately begin kinetic measurement of chemiluminescence every 1-2 minutes for a total of 60 minutes.[12][13]

-

Data Analysis: The total ROS production is often calculated as the area under the curve (AUC) of the chemiluminescence signal over time.[12][13] The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the luminol-based ROS assay.

Analysis of p67phox-Rac Interaction

This protocol provides a general framework for investigating the interaction between p67phox and Rac, and how it is affected by this compound.

Materials:

-

Cell line expressing tagged versions of p67phox and/or Rac (e.g., HEK293T)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the tag on the "bait" protein (e.g., anti-FLAG or anti-HA)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibody against the "prey" protein for Western blotting

-

This compound

Procedure:

-

Culture and transfect cells with plasmids encoding tagged p67phox and Rac.

-

Treat the cells with a stimulant to induce the interaction (if necessary) and with this compound or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with the "bait" antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the "prey" protein. A decrease in the co-precipitated "prey" protein in the presence of this compound indicates inhibition of the interaction.

Caption: General workflow for Co-Immunoprecipitation.

MST is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and its ligand in solution.[15][16][17]

Principle:

MST measures the movement of molecules in a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in size, charge, and hydration shell of the molecules. When a ligand binds to a fluorescently labeled target molecule, these properties can change, leading to a change in the thermophoretic movement, which is detected as a change in fluorescence.[18]

General Procedure for p67phox and this compound Interaction:

-

Labeling: Fluorescently label recombinant p67phox (the target).

-

Serial Dilution: Prepare a serial dilution of unlabeled this compound (the ligand).

-

Incubation: Mix the labeled p67phox at a constant concentration with each dilution of this compound.

-

Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

-

Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the ligand concentration. The resulting binding curve is then fitted to determine the dissociation constant (Kd).[18]

Conclusion

This compound represents a promising pharmacological tool for the investigation of NADPH oxidase-mediated processes and a potential lead compound for the development of therapeutics for inflammatory and oxidative stress-related diseases. Its specific mechanism of action, by disrupting the p67phox-Rac interaction, allows for targeted inhibition of NOX2-dependent ROS production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the effects and potential applications of this potent inhibitor. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptual understanding and practical implementation of studies involving this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. NADPH oxidases: an overview from structure to innate immunity-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Rac with p67phox and regulation of phagocytic NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The molecular basis of Rac-GTP action-promoting binding of p67phox to Nox2 by disengaging the β hairpin from downstream residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phox-I1 | p67phox-Rac1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rac binding to p67(phox). Structural basis for interactions of the Rac1 effector region and insert region with components of the respiratory burst oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. nanotempertech.com [nanotempertech.com]

Early-Stage Research on p67phox Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neutrophil Cytosolic Factor 2 (NCF2), commonly known as p67phox, is a critical cytosolic subunit of the NADPH oxidase 2 (NOX2) enzyme complex. This complex is a key player in the production of reactive oxygen species (ROS), which are essential for host defense against pathogens but also implicated in the pathophysiology of numerous inflammatory and degenerative diseases. The activation of NOX2 is a highly regulated process involving the translocation of cytosolic subunits, including p67phox, to the membrane-bound cytochrome b558. A pivotal step in this activation cascade is the interaction of p67phox with the small GTPase Rac.[1] Consequently, inhibiting the function of p67phox, particularly its interaction with Rac, presents a promising therapeutic strategy for modulating ROS-mediated pathologies. This technical guide provides an in-depth overview of the early-stage research on p67phox inhibitors, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

p67phox Signaling Pathway

The activation of the NOX2 complex is a multi-step process initiated by various stimuli. In its resting state, p67phox exists in the cytosol as part of a complex with p47phox and p40phox.[2] Upon cellular stimulation, a signaling cascade is triggered, leading to the activation of Rac GTPase. Activated, GTP-bound Rac then binds to the N-terminal tetratricopeptide repeat (TPR) domain of p67phox.[2] This interaction is crucial as it induces a conformational change in p67phox, enabling it to activate the catalytic subunit of NOX2, gp91phox (also known as NOX2), leading to the production of superoxide.[3] Furthermore, p67phox is subject to phosphorylation, which is a key regulatory mechanism in its activation cycle.[4] The interaction of p67phox with other proteins, such as peroxiredoxin 6 (Prdx6), adds another layer of regulation to the NOX2 activity.[5]

Caption: Simplified signaling pathway of p67phox-mediated NOX2 activation.

Quantitative Data for p67phox Inhibitors

A significant focus of early-stage research has been the development of small molecule inhibitors that disrupt the p67phox-Rac1 interaction. The "Phox-I" series of inhibitors are among the most well-characterized.

| Inhibitor | Target Interaction | Kd (nM) | IC50 (µM) | Cell-based Assay | Reference |

| Phox-I1 | p67phox-Rac1 | ~100 | ~3 | ROS production in dHL-60 cells | [1] |

| Phox-I2 | p67phox-Rac1 | ~150 | Not explicitly stated in provided text | ROS production in dHL-60 and human neutrophils | [1] |

| Analog 4 | p67phox-Rac1 | Not Determined | Improved over Phox-I1 | ROS production in fMLP-stimulated dHL-60 cells | [6] |

| Analog 10 | p67phox-Rac1 | Not Determined | Improved over Phox-I1 | ROS production in fMLP-stimulated dHL-60 cells | [6] |

| Analog 16 (Phox-I2) | p67phox-Rac1 | Not Determined | Improved over Phox-I1 | ROS production in fMLP-stimulated dHL-60 cells | [6] |

| p67phox peptide (106-120) | p67phox-Rac1 | Not Determined | Not Determined | Cell-free NOX2 activation | [7] |

Experimental Protocols

In Silico Virtual Screening for p67phox Inhibitors

This protocol outlines a structure-based virtual screening approach to identify potential inhibitors of the p67phox-Rac1 interaction.[1]

Workflow Diagram:

Caption: Workflow for in silico virtual screening of p67phox inhibitors.

Methodology:

-

Receptor Preparation:

-

The three-dimensional crystal structure of the p67phox-Rac1 complex (PDB ID: 1E96) is used as the starting point.[1]

-

Water molecules, ions, and the Rac1 protein are removed from the complex to isolate the p67phox structure.[1]

-

Polar hydrogen atoms and Gasteiger charges are added to the p67phox protein structure using software such as AutoDockTools.

-

-

Binding Site Definition:

-

The binding site is defined as the region on p67phox that interacts with Rac1, specifically encompassing the pocket created by Arginine 38 and Arginine 102.[1]

-

A grid box is generated around this defined active site to guide the docking calculations. For AutoDock Vina, the grid resolution is internally set to 1Å.[8]

-

-

Ligand Library Preparation:

-

Large compound libraries (e.g., ZINC database, internal chemical libraries) are prepared for docking.

-

Ligands are typically converted to the PDBQT file format, which includes atom types and charge information.

-

-

Molecular Docking:

-

Scoring and Ranking:

-

The generated poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[8]

-

Compounds are ranked based on their predicted binding energies and analysis of their interactions with key residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions).

-

-

Hit Selection:

-

A subset of the top-ranked compounds is selected for experimental validation.

-

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.[9]

Methodology:

-

Protein Labeling (if required):

-

The target protein (e.g., recombinant p67phox) is fluorescently labeled according to the manufacturer's protocol (e.g., NanoTemper Technologies Monolith NT™ Protein Labeling Kits).

-

Unbound dye is removed using a desalting column.

-

-

Sample Preparation:

-

A series of dilutions of the unlabeled ligand (inhibitor) is prepared in an appropriate assay buffer. The buffer should be optimized for protein stability and may contain detergents like Tween-20 (e.g., 0.05%) to prevent non-specific binding to the capillaries.[10]

-

The fluorescently labeled target protein is kept at a constant concentration.

-

The labeled protein and each dilution of the ligand are mixed and incubated to reach binding equilibrium.

-

-

MST Measurement:

-

The samples are loaded into glass capillaries.

-

The MST instrument (e.g., Monolith NT.115) measures the movement of the fluorescently labeled protein along a microscopic temperature gradient.

-

Binding of the ligand to the protein alters its size, charge, or hydration shell, which in turn changes its thermophoretic movement.

-

-

Data Analysis:

-

The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

-

The resulting binding curve is fitted to a suitable binding model (e.g., law of mass action) to determine the dissociation constant (Kd).[9]

-

Cellular Reactive Oxygen Species (ROS) Production Assay

This assay measures the ability of p67phox inhibitors to block ROS production in cells, typically neutrophil-like cells such as differentiated HL-60 cells.[11]

Workflow Diagram:

References

- 1. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The domain organization of p67 phox, a protein required for activation of the superoxide-producing NADPH oxidase in phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. p67phox terminates the phospholipase A2-derived signal for activation of NADPH oxidase (NOX2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTiOpenScreen [bioserv.rpbs.univ-paris-diderot.fr]

- 9. nanotempertech.com [nanotempertech.com]

- 10. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. researchgate.net [researchgate.net]

Therapeutic Potential of Targeting p67phox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neutrophil Cytosolic Factor 2 (NCF2), commonly known as p67phox (phagocyte oxidase), is a critical cytosolic subunit of the multi-protein NADPH oxidase 2 (NOX2) enzyme complex. This complex is a primary source of reactive oxygen species (ROS) in phagocytic cells, playing a vital role in host defense.[1] However, dysregulated NOX2 activity and the subsequent oxidative stress are implicated in a wide array of pathologies, including inflammatory disorders, cardiovascular diseases, neurodegeneration, and cancer.[2][3][4] As a key activator subunit, p67phox orchestrates the assembly and activation of the NOX2 complex, making it a highly attractive and specific target for therapeutic intervention. This guide provides an in-depth overview of the molecular function of p67phox, its role in disease, and the therapeutic potential of its targeted inhibition, supplemented with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Molecular Function and Regulation of p67phox

p67phox functions as an essential activating subunit of the NOX2 complex. In resting cells, p67phox resides in the cytosol as part of a complex with p47phox and p40phox.[3][5] Upon cellular stimulation by various agonists (e.g., formyl-Met-Leu-Phe (fMLP), angiotensin II), a cascade of signaling events leads to the phosphorylation of p47phox.[2][6] This phosphorylation induces a conformational change in p47phox, enabling it to recruit the p67phox/p40phox dimer to the cell membrane.[3][7]

Simultaneously, the small GTPase Rac, in its active GTP-bound state, translocates to the membrane.[5][8] The assembly of the complete, active NOX2 enzyme requires the direct interaction of p67phox with both the membrane-bound flavocytochrome b558 (composed of gp91phox and p22phox) and active Rac-GTP.[8][9] The binding of p67phox to Rac-GTP is a crucial step for initiating the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻).[5][9] Specifically, p67phox is believed to facilitate electron flow from NADPH to the flavin center of the oxidase.[8][10]

Regulation of p67phox activity is multifaceted. It undergoes a continuous cycle of phosphorylation and dephosphorylation in resting cells, a process controlled by MEK1/2, an upstream tyrosine kinase, and antagonized by phosphatases PP1/2A.[6] Furthermore, the phosphorylation state of p67phox can dictate its protein-protein interactions. For instance, non-phosphorylated p67phox binds to phosphorylated Peroxiredoxin 6 (phosphoPrdx6) to inhibit its phospholipase A2 (PLA₂) activity, which in turn terminates the NOX2 activation signal.[11][12]

Role of p67phox in Pathophysiology

The aberrant activity of the NOX2 complex, and by extension p67phox, is a key contributor to oxidative stress in numerous diseases.

-

Cardiovascular Diseases : NOX2 is a major source of ROS in the vasculature and heart, implicated in conditions like atherosclerosis, hypertension, and heart failure.[2][13] Angiotensin II, a key player in hypertension, stimulates NOX2 activity, and upregulation of p67phox has been observed in aortas from angiotensin II-infused mice.[14] Selective inhibition of NOX2 via a dominant-negative mutant of p67phox has been shown to decrease heart size in a mouse model of cardiac hypertrophy.[15]

-

Neuroinflammation and Neurodegeneration : In the central nervous system, NOX2 is predominantly expressed in microglia. Its overactivation contributes to neuroinflammation, a common feature in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][16] Targeting NOX2 components is therefore considered a promising therapeutic strategy to mitigate neuronal damage.[17][18]

-

Inflammation : As the prototypical phagocyte oxidase, NOX2 is central to the inflammatory response.[5] While essential for killing pathogens, excessive ROS production can cause significant tissue damage in chronic inflammatory conditions. Targeting the p67phox-Rac signaling axis is a rational approach to abrogate pathological inflammatory responses.[5]

-

Cancer : The role of p67phox in cancer is complex and appears to be context-dependent.[19] In some cancer cell lines, such as colon carcinoma and skin keratinocytes, p67phox-mediated ROS production has an anti-apoptotic, pro-survival effect.[19][20] In this context, p67phox (NCF2) has been identified as a novel target gene of the tumor suppressor p53, contributing to its anti-apoptotic functions.[20][21] Conversely, in other scenarios, ROS can promote oncogenic signaling.[3][22]

Therapeutic Strategies Targeting p67phox

Targeting p67phox offers a more specific approach to inhibiting NOX2-derived ROS compared to broad-spectrum antioxidants or general NOX inhibitors, which may have off-target effects.[23] The primary strategies focus on disrupting key protein-protein interactions essential for its function.

-

Inhibition of the p67phox-Rac Interaction : The binding of activated Rac-GTP to p67phox is indispensable for NOX2 activation.[9] This makes the Rac-binding domain on p67phox a prime target. Rational drug design and in-silico screening have led to the identification of small molecule inhibitors, such as Phox-I1 , that specifically bind to the Rac interaction pocket on p67phox, thereby abrogating ROS production.[5]

-

Disruption of Complex Assembly : Other strategies could involve targeting the interaction of p67phox with p47phox or its association with the membrane components. While inhibitors targeting the p47phox-p22phox interaction have been explored, directly targeting p67phox's role in the assembly remains a viable avenue.[24][25]

-

Gene Therapy and Peptide Inhibitors : Adventitial delivery of a dominant-negative p67phox mutant has been shown to attenuate neointimal hyperplasia in a rat model, demonstrating the potential for gene-based approaches.[23] Peptide-based inhibitors that mimic the binding domains of interacting partners could also be developed for higher specificity.

Quantitative Data Summary

The development of inhibitors requires rigorous quantitative assessment of their binding affinity and potency. While the field of specific p67phox inhibitors is still emerging, data from related studies provide a benchmark for drug development efforts.

| Interaction / Inhibition | Method | Constant | Value | Reference |

| p67phox binding to phosphoPrdx6 | Isothermal Titration Calorimetry (ITC) | Kd | 65 nM | [11][12] |

| Phox-I1 inhibition of fMLP-induced ROS | Cellular Assay | Effective Conc. | ~10-30 µM | [5] |

| p47phoxSH3A-B-p22phox inhibition | Fluorescence Polarization | Ki | 20 µM | [24] |

Table 1: Summary of quantitative data for p67phox interactions and related NOX2 complex inhibitors. This data highlights the nanomolar to micromolar affinities that are therapeutically relevant.

Key Experimental Methodologies

Validating the therapeutic potential of targeting p67phox relies on a suite of biochemical, biophysical, and cell-based assays.

Isothermal Titration Calorimetry (ITC)

-

Objective : To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between p67phox and a binding partner (e.g., Rac, phosphoPrdx6, or a small molecule inhibitor).

-

Methodology :

-

Prepare purified recombinant His-tagged p67phox and the binding partner (e.g., phosphoPrdx6) in a degassed buffer (e.g., 50 mM PBS, pH 7.0).[11]

-

Fill the calorimeter cell with p67phox (e.g., 7 µM) and the injection syringe with the binding partner (e.g., 57 µM).[11]

-

Perform a series of small, sequential injections (e.g., 20 injections of 10 µl) of the binding partner into the cell containing p67phox at a constant temperature (e.g., 20°C).[11]

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat change peaks and plot them against the molar ratio of the reactants.

-

Fit the resulting binding isotherm to a suitable model to determine the Kd, n, and ΔH.

-

Co-Immunoprecipitation (Co-IP)

-

Objective : To demonstrate the interaction between p67phox and a putative binding partner within a cellular context.

-

Methodology :

-

Culture cells (e.g., mouse pulmonary microvascular endothelial cells) and treat with an agonist (e.g., 10 µM Angiotensin II) to stimulate complex formation.[11]

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific to p67phox overnight at 4°C. A control incubation with isotype-matched IgG is essential.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

-

Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-Prdx6).[11]

-

Cell-Free NADPH Oxidase Activation Assay

-

Objective : To measure the ability of a compound to inhibit NOX2 activation in a reconstituted, semi-recombinant system.

-

Methodology :

-

Prepare membrane fractions containing flavocytochrome b559 from neutrophils or a suitable cell line.[26]

-

Purify recombinant cytosolic components: p67phox, p47phox, and Rac1. Prenylate Rac1 in vitro if required.

-

Combine the membrane fraction, recombinant cytosolic factors, and the test inhibitor in a reaction buffer.

-

Initiate the reaction by adding an activating amphiphile (e.g., 100 µM SDS) and NADPH (e.g., 240 µM).[26]

-

Measure superoxide production over time. A common method is to monitor the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c by measuring the change in absorbance at 550 nm.[27]

-

Calculate the rate of superoxide production and determine the IC₅₀ of the inhibitor.

-

References

- 1. The p67-phox cytosolic peptide of the respiratory burst oxidase from human neutrophils. Functional aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH oxidases in cardiovascular disease: insights from in vivo models and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. p47phox: A Central Regulator of NADPH Oxidase Function and a Promising Therapeutic Target in Redox-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]